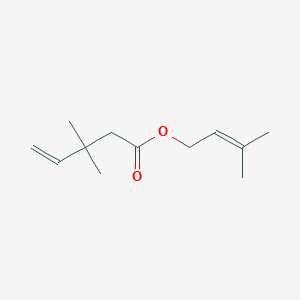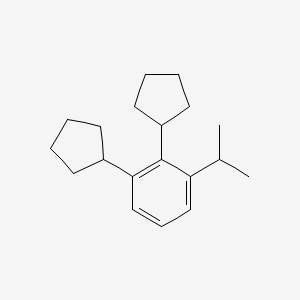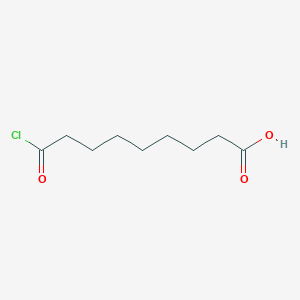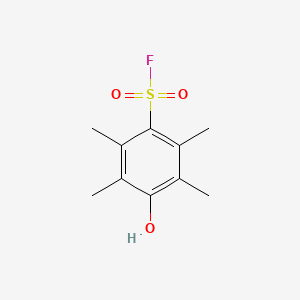![molecular formula C8H10Cl2O2 B14491423 7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one CAS No. 64109-95-1](/img/structure/B14491423.png)
7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dichloro-5-methoxybicyclo[320]heptan-6-one is a bicyclic compound characterized by its unique structure, which includes two chlorine atoms and a methoxy group attached to a heptanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one typically involves the reaction of bicyclo[3.2.0]heptan-6-one with chlorine and methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum trichloride, to facilitate the chlorination and methoxylation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
- 7-Methoxybicyclo[3.2.0]heptan-6-one
- 7-Chloro-1-hydroxy-7-methylbicyclo[3.2.0]heptan-6-one
Uniqueness
7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
64109-95-1 |
|---|---|
Fórmula molecular |
C8H10Cl2O2 |
Peso molecular |
209.07 g/mol |
Nombre IUPAC |
7,7-dichloro-5-methoxybicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C8H10Cl2O2/c1-12-7-4-2-3-5(7)8(9,10)6(7)11/h5H,2-4H2,1H3 |
Clave InChI |
MHQAEDFMHWAVFV-UHFFFAOYSA-N |
SMILES canónico |
COC12CCCC1C(C2=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one](/img/structure/B14491352.png)
![1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene](/img/structure/B14491354.png)
![N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide](/img/structure/B14491357.png)




![3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid](/img/structure/B14491397.png)



